Ethyl 3-aminocyclohexanecarboxylate sulfate
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Overview
Description
Ethyl 3-aminocyclohexanecarboxylate sulfate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane and contains both an amino group and an ester functional group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminocyclohexanecarboxylate sulfate can be synthesized through several methods. One common approach involves the esterification of 3-aminocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminocyclohexanecarboxylate sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 3-aminocyclohexanecarboxylate sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-aminocyclohexanecarboxylate sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminocyclohexanecarboxylate hydrochloride
- Ethyl 3-aminocyclohexanecarboxylate
- Cyclohexane derivatives with different functional groups
Uniqueness
Ethyl 3-aminocyclohexanecarboxylate sulfate is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its sulfate form also enhances its solubility in water, making it more versatile for various applications.
Properties
Molecular Formula |
C9H19NO6S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
ethyl 3-aminocyclohexane-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/C9H17NO2.H2O4S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h7-8H,2-6,10H2,1H3;(H2,1,2,3,4) |
InChI Key |
IMRIVIBCENCMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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